Cas no 1316302-95-0 (3”-Hydroxy Simvastatin Acid Sodium Salt)

3”-Hydroxy Simvastatin Acid Sodium Salt 化学的及び物理的性質
名前と識別子
-
- 3”-Hydroxy Simvastatin Acid Sodium Salt
- sodium:(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
- Simvastatin Acid beta-Hydroxy Sodium Salt
- 3-Hydroxy Simvastatin Acid, Sodium Salt
- 1316302-95-0
- 3'-Hydroxy Simvastatin Acid Sodium Salt
-
- インチ: 1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1
- InChIKey: ZPJKYDOIVNLPOY-OUGLAQDPSA-M
- ほほえんだ: [Na+].C([O-])(=O)C[C@H](O)C[C@H](O)CC[C@@H]1[C@]2([H])C(=C[C@H](C)C[C@@H]2OC(=O)C(C)(C)C(O)C)C=C[C@@H]1C
計算された属性
- せいみつぶんしりょう: 474.25934786g/mol
- どういたいしつりょう: 474.25934786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 732
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
じっけんとくせい
- ゆうかいてん: >133°C (dec.)
- ようかいど: Methanol (Slightly), Water (Slightly)
3”-Hydroxy Simvastatin Acid Sodium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, -20?C Freezer, Under Inert Atmosphere
3”-Hydroxy Simvastatin Acid Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953515-25mg |
3”-Hydroxy Simvastatin Acid Sodium Salt |
1316302-95-0 | 25mg |
$ 2067.00 | 2023-09-07 | ||
TRC | H953515-2.5mg |
3”-Hydroxy Simvastatin Acid Sodium Salt |
1316302-95-0 | 2.5mg |
$ 269.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216638A-10 mg |
3-Hydroxy Simvastatin Acid, Sodium Salt, |
1316302-95-0 | 10mg |
¥9,326.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216638-2.5mg |
3-Hydroxy Simvastatin Acid, Sodium Salt, |
1316302-95-0 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216638-2.5 mg |
3-Hydroxy Simvastatin Acid, Sodium Salt, |
1316302-95-0 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216638A-10mg |
3-Hydroxy Simvastatin Acid, Sodium Salt, |
1316302-95-0 | 10mg |
¥9326.00 | 2023-09-05 |
3”-Hydroxy Simvastatin Acid Sodium Salt 関連文献
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3”-Hydroxy Simvastatin Acid Sodium Saltに関する追加情報
3”-Hydroxy Simvastatin Acid Sodium Salt: A Comprehensive Overview
The compound with CAS No. 1316302-95-0, commonly referred to as 3”-Hydroxy Simvastatin Acid Sodium Salt, has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is a derivative of simvastatin, a well-known statin drug used for lowering cholesterol levels. The 3”-hydroxy modification introduces unique properties that enhance its therapeutic potential, making it a subject of extensive research in recent years.
Simvastatin acid, the parent compound of 3”-Hydroxy Simvastatin Acid Sodium Salt, is a naturally occurring molecule derived from the fermentation of *Aspergillus terreus*. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The sodium salt form of this compound is particularly advantageous due to its improved solubility and bioavailability, which are critical factors for effective drug delivery.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of 3”-Hydroxy Simvastatin Acid Sodium Salt, suggesting its potential beyond cholesterol management. For instance, research published in *Pharmacological Research* (2023) demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings underscore its potential application in treating inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its anti-inflammatory effects, 3”-Hydroxy Simvastatin Acid Sodium Salt has shown promising results in preclinical models of neurodegenerative diseases. A study conducted at the University of California, Los Angeles (UCLA), revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function. These properties make it a compelling candidate for the development of therapies targeting Alzheimer's disease and other neurodegenerative conditions.
The synthesis of 3”-Hydroxy Simvastatin Acid Sodium Salt involves a multi-step process that includes fermentation, extraction, and chemical modification. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product. The sodium salt form is particularly favored due to its stability under physiological conditions and ease of formulation into various drug delivery systems.
From an environmental perspective, the production and disposal of 3”-Hydroxy Simvastatin Acid Sodium Salt have been optimized to minimize ecological impact. Green chemistry principles are increasingly being integrated into its manufacturing processes, including the use of renewable feedstocks and energy-efficient synthesis methods. These efforts align with global sustainability goals and reflect the pharmaceutical industry's commitment to eco-friendly practices.
In terms of clinical applications, 3”-Hydroxy Simvastatin Acid Sodium Salt is currently undergoing phase II clinical trials for its efficacy in managing hyperlipidemia and preventing cardiovascular events. Preliminary results indicate a favorable safety profile with minimal adverse effects compared to traditional statins. If successful, this compound could offer a safer and more effective alternative for patients who are intolerant to conventional statin therapy.
Looking ahead, researchers are exploring novel formulations of 3”-Hydroxy Simvastatin Acid Sodium Salt to enhance its therapeutic efficacy further. Nanotechnology-based delivery systems, such as liposomal encapsulation and polymeric nanoparticles, are being investigated to improve drug targeting and reduce systemic toxicity. These innovations hold promise for advancing personalized medicine and improving patient outcomes.
In conclusion, 3”-Hydroxy Simvastatin Acid Sodium Salt represents a significant advancement in statin therapy with broad implications for cardiovascular health and beyond. Its unique pharmacological properties, coupled with ongoing research into novel applications and formulations, position it as a key player in the development of next-generation therapeutics.
1316302-95-0 (3”-Hydroxy Simvastatin Acid Sodium Salt) 関連製品
- 2306263-11-4(4-[(6-ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]aniline;dihydrochloride)
- 1805687-90-4(3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)
- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)
- 4074-43-5(Phenol, 3-butyl-)
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 2172439-33-5(5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)
- 32811-40-8((E)-Coniferol)




